molecular formula C21H19ClN2O4 B298486 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B298486
M. Wt: 398.8 g/mol
InChI Key: YRDPOYBSICWRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as CNQX, is a potent competitive antagonist of the ionotropic glutamate receptors. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission. This leads to a reduction in the postsynaptic response and a decrease in the neuronal activity.
Biochemical and Physiological Effects:
4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the release of glutamate, reduce the amplitude of the excitatory postsynaptic potential, and decrease the frequency of the miniature excitatory postsynaptic potential. 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to reduce the severity of seizures and protect against ischemic injury in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its high potency and specificity for the AMPA and kainate subtypes of glutamate receptors. This allows for precise manipulation of the glutamatergic system in vitro and in vivo. However, 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experiments. Additionally, 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may have off-target effects on other ion channels and receptors, which can complicate the interpretation of the results.

Future Directions

There are many potential future directions for the use of 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in scientific research. One area of interest is the development of novel drugs targeting glutamate receptors for the treatment of neurological disorders. 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be used as a tool to screen for potential drug candidates and to investigate their mechanisms of action. Another area of interest is the exploration of the role of glutamate receptors in synaptic plasticity and learning and memory. 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be used to study the molecular and cellular mechanisms underlying these processes. Finally, 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be used in combination with other drugs or techniques, such as optogenetics or electrophysiology, to further elucidate the complex interactions between neurons and synapses.

Synthesis Methods

4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized through a multi-step process involving the reaction of 3-chloro-4-nitroaniline with cyclohexanone, followed by cyclization with ethyl acetoacetate and subsequent reduction and deprotection steps. The final product can be obtained after purification by column chromatography.

Scientific Research Applications

4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a widely used tool in neuroscience research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. 4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases, as well as to explore the therapeutic potential of drugs targeting glutamate receptors.

properties

Product Name

4-{3-Chloro-4-nitrophenyl}-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

4-(3-chloro-4-nitrophenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H19ClN2O4/c22-15-10-12(6-9-16(15)24(27)28)23-20(25)18-13-7-8-14(19(18)21(23)26)17(13)11-4-2-1-3-5-11/h6-10,13-14,18-19H,1-5H2

InChI Key

YRDPOYBSICWRKN-UHFFFAOYSA-N

SMILES

C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=C(C=C5)[N+](=O)[O-])Cl)CC1

Canonical SMILES

C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=C(C=C5)[N+](=O)[O-])Cl)CC1

Origin of Product

United States

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